3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an isoxazole ring, a piperidine ring, and a thiazolidinedione . These groups are common in many pharmaceutical compounds, suggesting that this molecule could have medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could impact its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
Thiazolidine-2,4-diones, due to their structural diversity and biological relevance, have been synthesized through various methods. For instance, Mohanty et al. (2015) developed a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones by combining medicinally known biologically active molecules with a thiazolidinedione ring. These compounds displayed significant antibacterial activity, with certain derivatives showing good antifungal activity as well, yet none exhibited high cytotoxic activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015). Similarly, Aneja et al. (2011) synthesized new pyrazolyl-2,4-thiazolidinediones as antibacterial and antifungal agents, demonstrating effective action against Gram-positive bacteria and notable antifungal activity (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).
Anticancer and Antitumor Activity
In addition to antimicrobial properties, thiazolidine-2,4-diones have shown promise in anticancer research. Chagas et al. (2017) evaluated a series of new thiazacridine agents for their antitumor activity, finding that the compounds exhibited cytotoxic activity and selectivity, with some inducing apoptotic cell death and G2/M arrest in cell cycle progression, suggesting their potential as antitumor agents (Chagas, Cordeiro, Marques, Rocha Pitta, Rêgo, Lima, Pitta, & Pitta, 2017).
Multifunctional Applications
Thiazolidine-2,4-diones have been found to possess a wide range of biological activities, including antimicrobial, antifungal, and potential antidiabetic effects. For example, Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, emphasizing the role of thiazolidine-2,4-dione in inhibiting topoisomerase-I enzyme, indicating its significance in cancer therapy (Kumar & Sharma, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-13-8-23-15(21)18(13)10-3-5-17(6-4-10)14(20)11-7-12(22-16-11)9-1-2-9/h7,9-10H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJVVNVOZHDWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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